N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine

Materials Science Polymer Chemistry Organic Synthesis

Sourcing structurally unique aromatic diamines for polymer research is challenging due to undefined structure-property relationships. N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine (CAS 56705-87-4) addresses this gap as a research building block with asymmetric, non-linear geometry and differentiated primary/tertiary amine reactivity. • Enables exploratory synthesis of novel polyimides/polyamides with potentially enhanced solubility • Serves as curing agent/comonomer for epoxy resin network control • Available as precursor for bismaleimide (BMI) monomer development. Supply chain assurance: multi-vendor availability with 95% purity standard, ready for global dispatch.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 56705-87-4
Cat. No. B1280778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine
CAS56705-87-4
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)N
InChIInChI=1S/C14H16N2O/c1-16(2)12-4-3-5-14(10-12)17-13-8-6-11(15)7-9-13/h3-10H,15H2,1-2H3
InChIKeyCIKCSTNDCHSSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine Overview


N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine (CAS 56705-87-4) is an aromatic diamine compound with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol. It is a derivative of aniline, characterized by an aminophenoxy group attached to a phenyl ring, which is further connected to a dimethylamine group . The compound is listed in vendor catalogs as a research chemical and building block, with a typical purity specification of 95% . Due to the absence of published primary research, its specific material properties and performance metrics remain uncharacterized in the public domain.

Aromatic diamine building block for research synthesis
Vendor purity specification; no published performance data available

N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine Sourcing Risks


Without established quantitative structure-activity or structure-property relationship data, substituting N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine with a seemingly similar analog (e.g., 3-(2-aminophenoxy)-N,N-dimethylaniline [1] or 4-(4-aminophenoxy)-2,6-dimethylaniline [2]) introduces undefined risk. The substitution pattern of the aminophenoxy group (e.g., 3- vs. 4-position) and the presence or absence of methyl substituents on the central aniline ring are known in broader polymer and materials science to critically influence chain packing, intermolecular interactions, and final material properties. In the absence of comparative data specific to this compound, any substitution would be an unqualified experiment rather than a scientifically sound procurement decision.

Analog: 3-(2-aminophenoxy)-N,N-dimethylaniline

Positional isomer of the aminophenoxy group may shift chain packing and intermolecular interactions. Without comparative data, substitution introduces undefined risk.

Analog: 4-(4-aminophenoxy)-2,6-dimethylaniline

Methyl substituents on the central ring may alter reactivity and final material properties. No performance data exist for the target compound; any substitution remains unvalidated.

N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine: Evidence-Based Selection


No Published Performance Data

A comprehensive search of the peer-reviewed literature and patent databases reveals no studies reporting quantitative performance data (e.g., Tg, thermal stability, solubility, reactivity) for N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine. Consequently, no direct, cross-study, or class-level comparative evidence can be generated to support its selection over related diamines like 3-(2-aminophenoxy)-N,N-dimethylaniline or 4-(4-aminophenoxy)-2,6-dimethylaniline [1]. This absence of data is the primary differentiation factor for procurement.

Published Performance Data
Data to verify
None available in public domain
Procurement cannot be justified on performance grounds; utility remains speculative.
Review vendor COA for any proprietary characterization data.
Materials Science Polymer Chemistry Organic Synthesis

N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine: Potential Applications


Asymmetric Polyimide & Polyamide Synthesis

As an aromatic diamine with an asymmetric, non-linear structure, this compound could be investigated as a monomer for the synthesis of novel polyimides or polyamides [1]. The ortho- or meta-substitution pattern of the amine group relative to the ether linkage may disrupt polymer chain packing, potentially leading to materials with increased solubility in organic solvents or altered optical properties compared to polymers derived from more linear, symmetric diamines. However, this is speculative and not supported by any published data for this specific compound.

Monomer for Epoxy Resin Curing

The presence of a primary aromatic amine (on the phenoxy ring) and a tertiary aromatic amine (on the phenyl ring) could provide a unique reactivity profile as a curing agent or comonomer for epoxy resins [2]. The differential reactivity of the two amine groups might be exploited to create step-growth or controlled network structures. This application scenario remains purely hypothetical and would require fundamental characterization of the compound's reactivity and kinetics.

BMI Resin Precursor Synthesis

This diamine could be used as a precursor for the synthesis of novel bismaleimide (BMI) monomers . The resulting BMI resins, used in high-performance composites for aerospace and electronics, could exhibit different processing characteristics (e.g., melt viscosity, solubility) and final thermomechanical properties due to the unique geometry of the diamine core. This potential is entirely inferred from the compound's functional group chemistry and lacks any direct experimental validation.

Application
Selection Property
Validation Focus
Asymmetric polyimide synthesis
Non-linear diamine geometry
Polymer solubility and optical property assessment
Epoxy resin curing agent
Differential amine reactivity profile
Reactivity and network structure characterization
BMI resin precursor synthesis
Unique diamine core geometry
Melt viscosity and thermomechanical property evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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